

# A Technical Guide to the Physical Properties of PEG12 Dicarboxylic Acid

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## Compound of Interest

Compound Name: CH<sub>2</sub>COOH-peg12-CH<sub>2</sub>COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of PEG12 dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics, methods for their determination, and its application in bioconjugation.

## Core Physical Properties

PEG12 dicarboxylic acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug delivery due to its defined length, hydrophilicity, and reactive terminal carboxyl groups. The polyethylene glycol (PEG) backbone imparts favorable solubility and biocompatibility to conjugates. The physical properties of PEG12 dicarboxylic acid are summarized in the table below. It is important to note that some properties, such as melting and boiling points, are influenced by the polydispersity of the PEG chain. The data presented here pertains to monodisperse or highly pure forms.

Property	Value	Source
Chemical Name	Dodecaethylene glycol diacetic acid	
Synonyms	HOOC-PEG12-COOH, PEG12 diacid	
Molecular Formula	C28H54O16	BroadPharm[1]
Molecular Weight	646.7 g/mol	BroadPharm[1]
CAS Number	2667583-09-5	BroadPharm[1]
Appearance	White to off-white solid or viscous liquid at room temperature	Creative PEGWorks[2]
Solubility	Soluble in water, DMSO, DMF, and dichloromethane	BroadPharm[3][4]
Melting Point	Varies with purity; low molecular weight PEGs can be liquid at room temperature. For comparison, Dodecanedioic acid has a melting point of 127-129 °C.	Wikipedia[5]
Boiling Point	>250 °C (for similar low MW PEGs)	
Density	~1.125 g/mL	Creative PEGWorks[2]
pKa	Approximately 4-5 for the carboxylic acid groups	
Storage	-20°C, desiccated	BroadPharm[1]

## Experimental Protocols

Detailed methodologies for determining key physical properties of PEG12 dicarboxylic acid are outlined below. These protocols are based on standard analytical techniques for polymer

characterization.

## Determination of Melting Point

The melting point of PEG12 dicarboxylic acid can be determined using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered PEG12 dicarboxylic acid is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.
- **Observation:** The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure, crystalline compounds, this range is typically narrow.

## Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the terminal carboxylic acid groups can be determined by potentiometric titration.

Methodology:

- **Solution Preparation:** A solution of PEG12 dicarboxylic acid of known concentration (e.g., 0.01 M) is prepared in deionized water.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, two equivalence points and two corresponding pKa values may be observed.

## Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal transitions of polymers like PEG12 dicarboxylic acid, including melting and glass transition temperatures.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (5-10 mg) of PEG12 dicarboxylic acid is hermetically sealed in an aluminum DSC pan.
- **DSC Analysis:** The sample is placed in the DSC instrument along with an empty reference pan. The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle to erase thermal history. A common heating rate is 10 °C/min.
- **Data Analysis:** The heat flow to the sample is measured as a function of temperature. The melting temperature ( $T_m$ ) is identified as the peak of the endothermic melting transition.

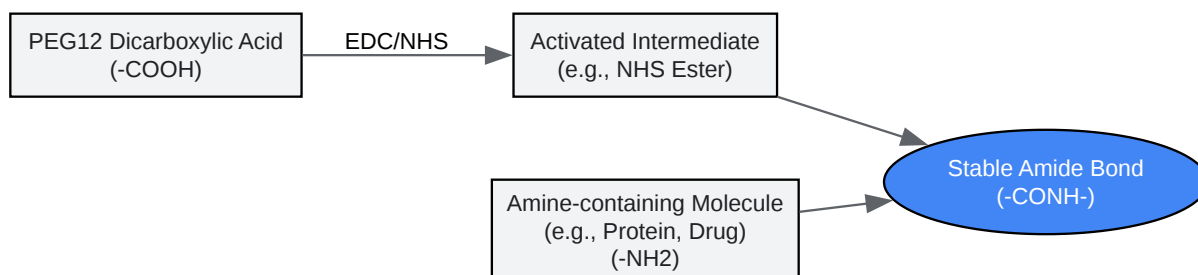
## Applications in Bioconjugation: A Workflow

PEG12 dicarboxylic acid is frequently used as a linker to connect biomolecules, such as antibodies, to therapeutic agents, forming Antibody-Drug Conjugates (ADCs). The carboxylic acid groups provide reactive handles for forming stable amide bonds with amine-containing molecules.

## Logical Relationship: Amide Bond Formation

The primary utility of PEG12 dicarboxylic acid in bioconjugation stems from the reactivity of its terminal carboxyl groups. These groups can be activated to react with primary amines to form

stable amide bonds, a fundamental reaction in creating bioconjugates.

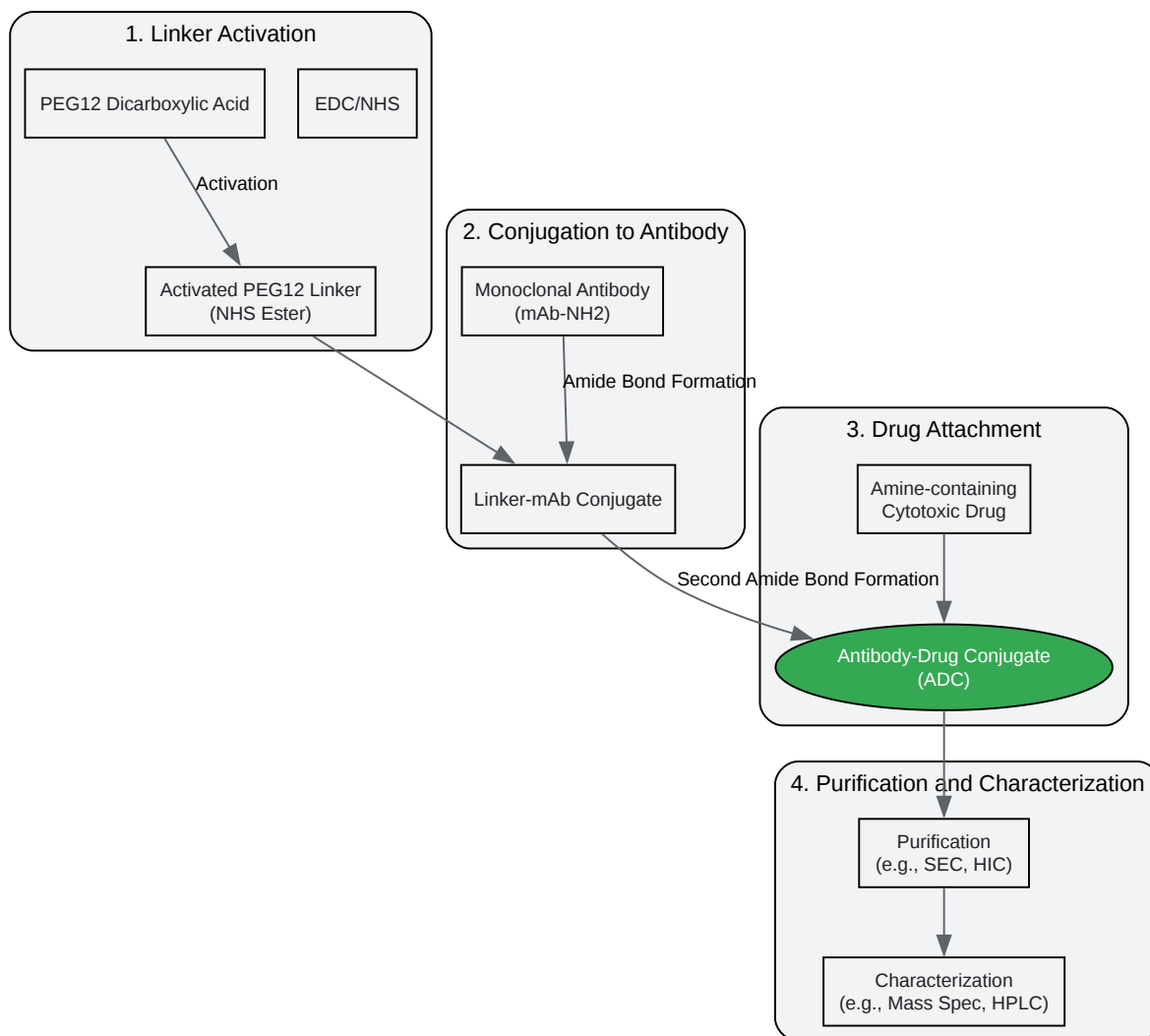


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Caption: Amide bond formation using PEG12 dicarboxylic acid.

## Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG12 dicarboxylic acid linker.



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